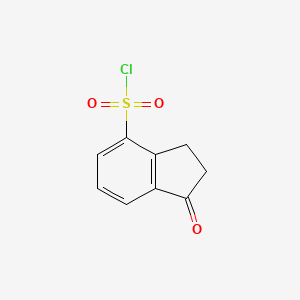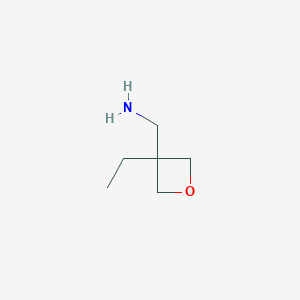
1-Oxo-2,3-Dihydro-1H-inden-4-sulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride is an organic compound with the molecular formula C9H7ClO3S and a molecular weight of 230.67 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to an indene ring system, which includes a ketone functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its role in the development of new drugs.
Wirkmechanismus
Result of Action
The molecular and cellular effects of 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets .
Vorbereitungsmethoden
The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride typically involves the reaction of 1-Oxo-2,3-dihydro-1H-indene with chlorosulfonic acid. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction. The general synthetic route can be summarized as follows:
Starting Material: 1-Oxo-2,3-dihydro-1H-indene
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: Low temperature, typically around 0°C to 5°C
Product: 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Reagents: Amines, alcohols, thiols
Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine
Products: Sulfonamide, sulfonate ester, sulfonothioate derivatives
-
Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Reagents: Water or aqueous base
Conditions: Room temperature or slightly elevated temperature
Products: Sulfonic acid
-
Reduction: : The ketone group can be reduced to form the corresponding alcohol.
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Typically carried out in anhydrous solvents
Products: Alcohol derivatives
Vergleich Mit ähnlichen Verbindungen
1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the indene ring.
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: Contains a nitrile group instead of a sulfonyl chloride group.
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
The uniqueness of 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride lies in its specific reactivity due to the presence of both the sulfonyl chloride and ketone functional groups, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
1-oxo-2,3-dihydroindene-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-14(12,13)9-3-1-2-6-7(9)4-5-8(6)11/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWPETYKWUHVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![N-(3-chlorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2475445.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)
![5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2475450.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)



![(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2475459.png)
![7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2475461.png)
![3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475463.png)

